N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-25-9-11-26(12-10-25)27-18-6-4-5-16(18)21(24-22(27)29)32-14-20(28)23-17-13-15(30-2)7-8-19(17)31-3/h7-8,13H,4-6,9-12,14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPDVGOZXQTLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
It features a complex structure with a piperazine moiety and a tetrahydro-cyclopenta[d]pyrimidine core, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells.
- Antioxidant Activity : Studies indicate that it may act as a radical scavenger, protecting cells from oxidative stress by neutralizing free radicals.
- Modulation of Neurotransmitter Systems : The piperazine component suggests possible interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.72 | Hsp90 inhibition |
| K562 (Leukemia) | 0.15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 0.62 | Cell cycle arrest in G1 phase |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased Annexin V staining.
- Leukemia Model : In K562 cells, the compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics. Flow cytometry analysis revealed an increase in the G1 phase population and a decrease in S phase cells.
- Breast Cancer Research : MCF7 cells treated with the compound showed reduced proliferation rates and changes in gene expression related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Structural Analogues
a) 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()
- Core structure: Cyclopenta-thieno-pyrimidinone with a thioacetamide linker.
- Key differences :
- Substituents: 4-chlorophenyl on the pyrimidine ring vs. 4-methylpiperazine in the target compound.
- Acetamide terminus: 2-isopropylphenyl vs. 2,5-dimethoxyphenyl.
- The isopropyl group may sterically hinder interactions compared to the methoxy groups .
b) 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide ()
- Core structure : Identical to .
- Key differences :
- Acetamide terminus: 2,5-dimethylphenyl vs. 2,5-dimethoxyphenyl.
- Implications : Methyl groups lack the electron-donating effects of methoxy substituents, which may alter electronic interactions with biological targets .
c) N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24, )
- Core structure: Cyclopenta-thieno-pyrimidine with an acetamide-phenoxy group.
- Key differences: No thioacetamide linker; instead, an ether linkage. Substituents: 3-aminophenyl vs. 2,5-dimethoxyphenyl.
- The absence of a piperazine ring may limit solubility .
Physicochemical and Spectroscopic Comparisons
Q & A
Q. What are the optimal synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopenta[d]pyrimidin-4-yl core via cyclization of substituted pyrimidines under reflux with sodium methylate (2.6–2.8 molar excess) .
- Step 2 : Introduction of the 4-methylpiperazin-1-yl group via nucleophilic substitution, requiring inert atmosphere conditions to prevent oxidation .
- Step 3 : Thioacetamide coupling using 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), with yields averaging 50–60% based on analogous syntheses .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Verify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and NH peaks (δ ~9.5–10 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities. For example, a related compound showed m/z 376.0 [M+H]+ with 98% purity .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen against target proteins (e.g., kinases, receptors) using:
- Enzyme inhibition assays : Measure IC50 values via fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay) .
- Cellular viability tests : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data for structurally similar compounds?
- Methodological Answer : Address discrepancies through:
- Dose-response normalization : Re-evaluate activity data using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural revalidation : Re-characterize disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) .
- Computational modeling : Perform molecular docking to identify critical binding residues (e.g., hydrophobic pockets in kinase domains) that explain activity variations .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Optimize physicochemical properties via:
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to increase circulation time and reduce hepatic clearance .
Q. How can reaction mechanisms for key synthetic steps (e.g., thioacetamide coupling) be elucidated?
- Methodological Answer : Use mechanistic probes such as:
- Isotopic labeling : Track sulfur incorporation via 34S-labeled reagents in LC-MS/MS .
- Kinetic studies : Monitor reaction progress under varying temperatures/pH to infer rate-determining steps .
- Computational analysis : Apply density functional theory (DFT) to model transition states and identify nucleophilic attack pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
